Z-Asp-OMe DCHA Z-Asp-OMe DCHA
Brand Name: Vulcanchem
CAS No.: 19720-12-8
VCID: VC0033787
InChI: InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
SMILES: COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C25H38N2O6
Molecular Weight: 462.587

Z-Asp-OMe DCHA

CAS No.: 19720-12-8

Cat. No.: VC0033787

Molecular Formula: C25H38N2O6

Molecular Weight: 462.587

* For research use only. Not for human or veterinary use.

Z-Asp-OMe DCHA - 19720-12-8

Specification

CAS No. 19720-12-8
Molecular Formula C25H38N2O6
Molecular Weight 462.587
IUPAC Name N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Standard InChI Key JODDUFBZPMVOHC-PPHPATTJSA-N
SMILES COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator